Doxazosin

Description

Propriétés

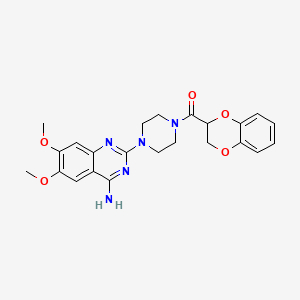

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZYUOTYCVRMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77883-43-3 (mesylate) | |

| Record name | Doxazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022964 | |

| Record name | Doxazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doxazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.8%, 7.90e-01 g/L | |

| Record name | Doxazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74191-85-8 | |

| Record name | Doxazosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74191-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxazosin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074191858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxazosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAZOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NW1291F1W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Doxazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

275-277, 289 - 290 °C | |

| Record name | Doxazosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxazosin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014728 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Doxazosin's Impact on the JAK/STAT Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxazosin, a quinazoline-based α1-adrenergic receptor antagonist primarily used for treating benign prostatic hyperplasia and hypertension, has demonstrated significant anti-neoplastic properties independent of its adrenergic blockade.[1] Emerging evidence, particularly in the context of ovarian carcinoma, highlights its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on this critical signaling cascade. This compound has been shown to inhibit the phosphorylation of key components of the JAK/STAT pathway, leading to downstream suppression of pro-survival signals and induction of apoptosis and cell cycle arrest.[1] This document consolidates the current understanding, presenting data in a structured format and offering detailed protocols for the replication and further investigation of these findings.

Introduction to the JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a crucial signal transduction cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and subsequent cellular responses.[1] This pathway is activated by a wide array of cytokines, interferons, and growth factors, playing a central role in cell proliferation, differentiation, apoptosis, and immune regulation.[1] The canonical pathway involves the binding of a ligand to its specific receptor, which leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate gene expression. Dysregulation of this pathway is a hallmark of various malignancies and inflammatory diseases.

Mechanism of Action: this compound as a Modulator of JAK/STAT Signaling

Research has identified this compound as a potent inhibitor of the JAK/STAT signaling pathway in cancer cells, particularly ovarian carcinoma.[1] The primary mechanism involves the suppression of the phosphorylation status of multiple key proteins within the cascade. This inhibitory effect disrupts the normal flow of survival and proliferative signals, ultimately leading to anti-tumor outcomes.

Inhibition of JAK and STAT Phosphorylation

Studies in SKOV-3 ovarian carcinoma cells have demonstrated that this compound dramatically reduces the phosphorylation of several JAK and STAT family members.[1] This includes the active, phosphorylated forms of:

-

JAK1 (p-JAK1)

-

JAK2 (p-JAK2)

-

Tyk2 (p-Tyk2)

-

STAT1 (p-STAT1)

-

STAT2 (p-STAT2)

-

STAT3 (p-STAT3)

Importantly, this compound treatment does not affect the total protein levels of these signaling components, indicating that its action is at the level of post-translational modification (phosphorylation) rather than protein synthesis or degradation.[1] The growth-suppressive effects of this compound can be reversed by the use of broad-spectrum JAK or STAT inhibitors, confirming that the drug's anti-proliferative action is dependent on its ability to suppress this pathway.[1]

Downstream Effects on the PI3K/Akt/mTOR Pathway

The JAK/STAT pathway has significant crosstalk with other major signaling networks, including the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival. This compound's inhibition of JAK/STAT phosphorylation leads to a cascading suppression of this downstream pathway.[1] Specifically, treatment with this compound has been shown to decrease the phosphorylation of:

-

PI3K

-

Akt

-

mTOR

-

70S6K (a downstream effector of mTOR)

-

PKCδ

This demonstrates that this compound's influence extends beyond the immediate JAK/STAT axis to disrupt a wider network of pro-tumorigenic signaling.

Synergistic Effects with Interferons

This compound's inhibitory effect on the JAK/STAT pathway is additively enhanced when used in combination with interferon-alpha (IFN-α) or interferon-gamma (IFN-γ).[1] Since interferons are potent natural activators of the JAK/STAT pathway, this synergy suggests that this compound may sensitize cancer cells to the anti-proliferative effects of these cytokines. Co-treatment results in a more profound suppression of JAK and STAT phosphorylation compared to either agent alone, leading to enhanced apoptosis and cell cycle arrest.[1]

Caption: this compound inhibits the phosphorylation of JAKs and STATs.

Quantitative Data Presentation

The anti-neoplastic effects of this compound via JAK/STAT inhibition have been quantified in various assays. The data below is summarized from studies on human ovarian carcinoma cell lines (SKOV-3).

Table 1: In Vitro Efficacy of this compound on Ovarian Carcinoma Cells

| Parameter | Concentration (µM) | Result | Citation |

|---|---|---|---|

| Cell Viability | 0 | 100% (Control) | [1] |

| 10 | Dose-dependent decrease | [1] | |

| 20 | ~60% viability (~40% suppression) | [1] | |

| 30 | Further dose-dependent decrease | [1] | |

| 40 | Further dose-dependent decrease | [1] | |

| Cell Cycle | 20 | Increase in G1 phase population | [1] |

| Apoptosis | 20 | Increased caspase-3 activity | [1] |

| Protein Phosphorylation | 20 | Dramatic reduction in p-JAK1/2 & p-STAT1/3 |[1] |

Table 2: In Vivo Efficacy of this compound in Ovarian Cancer Xenograft Model

| Parameter | Treatment Group | Result | Citation |

|---|---|---|---|

| Tumor Volume | Control | Progressive growth | [1] |

| This compound | 50-65% smaller tumor volume vs. control | [1] | |

| Protein Expression (Tumor) | This compound | Upregulation of p53 | [1] |

| This compound | Marked reduction in c-Myc | [1] |

| Apoptosis (Tumor) | this compound | Increased caspase-3 and PARP cleavage |[1] |

Experimental Protocols

The following protocols are based on the methodologies described by Park et al. (2014) in Genes & Cancer.

Cell Culture and Reagents

-

Cell Line: Human ovarian carcinoma cell line SKOV-3.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Reagents: this compound (Sigma-Aldrich), Human IFN-α and IFN-γ (R&D Systems). This compound is dissolved in DMSO to create a stock solution.

Western Blot Analysis

-

Cell Lysis: Cells are seeded, grown to 70-80% confluency, and treated with this compound and/or interferons for specified times. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.

-

Primary Antibodies: Specific antibodies targeting total and phosphorylated forms of JAK1, JAK2, Tyk2, STAT1, STAT2, STAT3, PI3K, Akt, mTOR, 70S6K, and PKCδ. A loading control, such as β-actin, should also be used.

-

-

Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western Blot Analysis.

Cell Viability Assay

-

Cell Seeding: SKOV-3 cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well.

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM).

-

Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

Assay: Cell viability is assessed using a standard assay such as MTT, WST, or CellTiter-Glo, following the manufacturer's instructions. Absorbance or luminescence is measured using a plate reader.

-

Analysis: Viability is expressed as a percentage relative to the untreated control cells.

Cell Cycle Analysis

-

Cell Treatment: Cells are treated with this compound (e.g., 20 µM) for 24 hours.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

In Vivo Xenograft Mouse Model

-

Cell Implantation: Immune-deficient mice (e.g., BALB/c nude mice) are subcutaneously injected with SKOV-3 cells (e.g., 5 x 10⁶ cells).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., a mean volume of 50 mm³).

-

Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., Western blotting or immunohistochemistry for markers like p53, c-Myc, and cleaved caspase-3).

Conclusion and Future Directions

The evidence strongly indicates that this compound can function as an effective inhibitor of the JAK/STAT signaling pathway, representing a mechanism of anti-cancer activity that is distinct from its well-known α1-adrenoceptor antagonism. The suppression of JAK and STAT phosphorylation, leading to the inhibition of downstream PI3K/Akt/mTOR signaling, culminates in desired anti-neoplastic outcomes such as apoptosis and cell cycle arrest. The synergistic potential with interferons further highlights its therapeutic promise.

For drug development professionals, the quinazoline scaffold of this compound presents a promising starting point for the design of more potent and specific JAK/STAT pathway inhibitors. Future research should focus on:

-

Elucidating whether this compound directly interacts with and inhibits JAKs or if the effect is indirect.

-

Investigating the efficacy of this mechanism across a broader range of cancer types known to be dependent on JAK/STAT signaling.

-

Exploring rational combination therapies that leverage this compound's ability to sensitize tumors to other targeted agents or immunotherapies.

This guide provides a comprehensive foundation for researchers aiming to build upon the current understanding of this compound's role in modulating this critical oncogenic pathway.

References

Doxazosin's Anti-Inflammatory Role: A Technical Guide to Core Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin, a quinazoline compound, is a well-established α1-adrenergic receptor antagonist primarily used in the management of hypertension and benign prostatic hyperplasia (BPH)[1]. Its mechanism of action in these conditions involves the relaxation of smooth muscle in blood vessels and the prostate gland[1]. However, a growing body of evidence reveals a secondary, yet significant, role for this compound in the modulation of inflammatory responses. These anti-inflammatory properties are increasingly drawing attention for their potential therapeutic implications beyond cardiovascular and urological applications. This technical guide provides a comprehensive overview of the core molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented is intended to serve as a resource for researchers and professionals in drug development exploring the expanded therapeutic potential of this compound.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Notably, its influence on the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways appears central to its ability to suppress pro-inflammatory cytokine production. Evidence also suggests that some of these effects may be independent of its α1-adrenoceptor antagonism[2][3].

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound has been shown to decrease NF-κB-mediated transcriptional activity[4]. The likely mechanism involves the stabilization of the inhibitory protein IκBα. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate gene transcription. Studies on other quinazoline-based α1-adrenoceptor antagonists have shown an induction of IκBα, which effectively traps NF-κB in the cytoplasm[5]. This suggests that this compound may act similarly to prevent the degradation of IκBα, thereby inhibiting the downstream inflammatory cascade.

Suppression of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is another critical signaling cascade for a wide array of cytokines and growth factors. Upon cytokine binding to its receptor, Janus kinases (JAKs) are activated, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors for inflammatory genes. This compound has been demonstrated to suppress the phosphorylation of both JAK and STAT proteins, thereby inhibiting this signaling pathway[4][6]. This action disrupts the communication of inflammatory signals and contributes to the overall anti-inflammatory effect of the drug.

Quantitative Data on Anti-Inflammatory and Cellular Effects

The anti-inflammatory and related cellular effects of this compound have been quantified in various studies. The following tables summarize key findings.

Table 1: Effect of this compound on Inflammatory Markers and Related Cellular Processes

| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect | Reference |

| High-Sensitivity C-Reactive Protein (hs-CRP) | 44 Hypertensive Patients | 4-8 mg/day for 4 months | Significant decrease in plasma levels (p < 0.05) | [7] |

| DNA Synthesis (Mitogenesis) | Human Vascular Smooth Muscle Cells | IC50: 0.3 - 1 µM | Attenuation of DNA synthesis stimulated by various growth factors | [8][9] |

| Monocyte Migration | Human Monocytes | Not specified | Inhibition of PDGF-AB and IGF-I stimulated migration by ~40-50% | [8][9] |

| p22phox Expression | Human BPH Tissue (in vitro) | 10 µM | Significant reduction in gene and protein expression | |

| Heme Oxygenase-1 (HO-1) Expression | Human BPH Tissue (in vitro) | 1 µM | Reduction in gene expression (p < 0.04) | |

| 10 µM | Reduction in gene and protein expression (p < 0.0001 and p < 0.003, respectively) |

Table 2: Dose-Dependent Effect of this compound on Cell Viability

| Cell Line | Cell Type | This compound Concentration (µM) | Effect on Cell Viability | Reference |

| SKOV-3 | Ovarian Carcinoma | > 20 µM | ~40% suppression of cell growth | [5] |

| DU-145 | Prostate Cancer | IC50: 37.44 µM | Antiproliferative activity after 120 hrs | [6] |

Key Experimental Protocols

The findings presented in this guide are based on a variety of established experimental models and assays. Below are detailed methodologies for key experiments cited.

In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to assess the in vivo efficacy of anti-inflammatory compounds.

-

Animal Model: Rodents (e.g., mice).

-

Procedure:

-

Administer this compound or vehicle control to the animals. In one study, drug treatment was given 15 minutes prior to the inflammatory challenge[1].

-

Inject Lipopolysaccharide (LPS) systemically (e.g., 0.25 mg/kg) to induce a systemic inflammatory response[1].

-

After a specified time (e.g., 90 minutes), collect blood samples[1].

-

Analyze plasma or serum for levels of pro-inflammatory cytokines such as TNF-α using an enzyme-linked immunosorbent assay (ELISA).

-

-

Workflow Diagram:

Western Blot for Protein Phosphorylation

This technique is used to quantify changes in the activation state of signaling proteins.

-

Sample Preparation:

-

Culture appropriate cells (e.g., SKOV-3 ovarian carcinoma cells) to a suitable confluency.

-

Treat cells with various concentrations of this compound for a specified duration. In some experiments, cells are also co-treated with an inflammatory stimulus (e.g., IFN-γ)[5].

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of the lysates using a Bradford assay or similar method.

-

-

Procedure:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-JAK1, anti-phospho-STAT3) and an antibody for the total protein as a loading control.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

-

Quantify band intensity using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion and Future Directions

The evidence presented in this technical guide demonstrates that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and JAK/STAT signaling pathways. The quantitative data, while still emerging, supports its potential to modulate key inflammatory markers and cellular processes.

For drug development professionals, these findings suggest that this compound and its derivatives could be repurposed or optimized for inflammatory conditions. The established safety profile of this compound provides a strong foundation for exploring these new therapeutic avenues.

Future research should focus on:

-

Conducting dose-response studies to quantify the inhibitory effects of this compound on a wider range of pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) in relevant cell types (e.g., macrophages, endothelial cells).

-

Elucidating the precise molecular interactions of this compound with components of the NF-κB pathway, particularly its effect on IκB Kinase (IKK) activity and IκBα degradation.

-

Evaluating the anti-inflammatory efficacy of this compound in a broader range of preclinical models of inflammatory diseases, such as arthritis, inflammatory bowel disease, and neuroinflammation.

A deeper understanding of these aspects will be crucial in fully harnessing the anti-inflammatory potential of this compound for future therapeutic applications.

References

- 1. Novel anti-inflammatory effects of this compound in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on oxidative stress-related proteins in benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. emergingstandards.usp.org [emergingstandards.usp.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The alpha1-adrenergic receptor antagonist this compound inhibits EGFR and NF-kappaB signalling to induce breast cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, a Classic Alpha 1-Adrenoceptor Antagonist, Overcomes Osimertinib Resistance in Cancer Cells via the Upregulation of Autophagy as Drug Repurposing | MDPI [mdpi.com]

- 9. This compound inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Alpha-1 Blockade: An In-depth Technical Guide to the Molecular Targets of Doxazosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxazosin, a quinazoline-based compound, is a well-established α1-adrenoceptor antagonist widely prescribed for the treatment of hypertension and benign prostatic hyperplasia (BPH).[1][2] Its therapeutic effects in these conditions are primarily attributed to the relaxation of smooth muscle in blood vessels and the prostate, respectively.[1][2] However, a growing body of evidence reveals that this compound's pharmacological activity extends beyond its classical mechanism of action. Numerous studies have demonstrated that this compound can induce a range of cellular effects, most notably apoptosis, in various cell types, independent of α1-adrenoceptor blockade.[3][4]

This technical guide provides a comprehensive investigation into the molecular targets of this compound beyond its primary interaction with α1-adrenoceptors. It is designed to be a valuable resource for researchers, scientists, and drug development professionals interested in the off-target effects and potential therapeutic repurposing of this widely used pharmaceutical agent. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these alternative targets, and visualizes the associated signaling pathways and workflows.

Key Molecular Targets of this compound Beyond Alpha-1 Adrenoceptors

This compound's off-target effects are multifaceted, implicating several distinct molecular pathways and targets. The primary α1-adrenoceptor-independent mechanism observed is the induction of apoptosis in various cell types, including cardiomyocytes and prostate cancer cells.[3][4] The key molecular targets and pathways identified are:

-

hERG K+ Channels: this compound has been shown to directly interact with and inhibit the human ether-a-go-go-related gene (hERG) potassium channels, which can trigger apoptosis.[5]

-

JAK/STAT Signaling Pathway: this compound can suppress the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, key components of a signaling pathway crucial for cell growth and differentiation.[6][7]

-

VEGFR-2/Akt/mTOR Signaling Pathway: this compound has been found to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and downstream signaling molecules like Akt and mTOR, which are critical for angiogenesis and cell survival.[8][9]

-

Fas Receptor-Mediated Apoptosis: this compound can induce apoptosis through the Fas death receptor pathway by increasing the recruitment of the Fas-associated death domain (FADD) and activating caspase-8.[10][11]

-

Phosphodiesterase (PDE) Inhibition: Some evidence suggests that this compound, similar to other quinazoline derivatives, may act by obstructing phosphodiesterases.[12]

-

Tumor Necrosis Factor-alpha (TNF-α) Signaling: this compound has been observed to inhibit the production of TNF-α, a key inflammatory cytokine.[13]

Data Presentation: Quantitative Analysis of this compound's Interaction with Non-Alpha-1 Targets

The following table summarizes the available quantitative data on the interaction of this compound with its identified molecular targets beyond α1-adrenoceptors. This data is crucial for understanding the potency and potential clinical relevance of these off-target effects.

| Target | Cell Line/System | Parameter | Value | Reference |

| hERG K+ Channels | HEK 293 cells | IC50 | 585.1 nM | [5] |

| Xenopus oocytes | IC50 | 18.2 µM | [5] | |

| VEGFR-2 Signaling | SKOV-3 carcinoma cells | Inhibition of VEGF-induced phosphorylation | Dose-dependent | [8][9] |

| JAK/STAT Signaling | Ovarian carcinoma cells | Inhibition of phosphorylation | Dose-dependent | [6][7] |

| Fas Receptor Pathway | PC-3 and BPH-1 cells | Upregulation of Fas/CD95 | 25 µmol/L this compound | [10][11] |

| TNF-α Production | LPS-challenged animals | Inhibition | Dose-dependent | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's molecular targets beyond α1-adrenoceptors.

Assessment of Apoptosis via TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.

a. Cell Culture and Treatment:

-

Culture cardiomyocytes (e.g., HL-1 cell line) or other target cells in appropriate media and conditions.[14]

-

Seed cells in chamber slides or multi-well plates suitable for microscopy.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 to 40 µmol/L) for desired time points (e.g., 12 or 48 hours).[14] Include a vehicle-treated control group.

b. TUNEL Staining (using a commercial kit, e.g., In Situ Cell Death Detection Kit, Fluorescein):

-

Fix the cells with a freshly prepared paraformaldehyde solution (e.g., 4% in PBS, pH 7.4) for 1 hour at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by incubating with a permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate) for 2 minutes on ice.

-

Wash the cells twice with PBS.

-

Prepare the TUNEL reaction mixture by adding the enzyme (Terminal deoxynucleotidyl Transferase) to the label solution (fluorescein-dUTP) according to the manufacturer's instructions.

-

Add the TUNEL reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.

-

Wash the cells three times with PBS.

-

Mount the samples with a mounting medium containing a nuclear counterstain (e.g., DAPI).

c. Visualization and Analysis:

-

Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus.

-

Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei (stained with DAPI).

Analysis of Caspase Activation by Western Blot

Western blotting is used to detect the cleavage and activation of key apoptotic proteins like caspase-8 and FADD.

a. Cell Lysis and Protein Quantification:

-

Culture and treat cells (e.g., PC-3 or BPH-1) with this compound (e.g., 25 µmol/L) for various time points (e.g., 6, 12, 24 hours).[11]

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

b. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-caspase-8, anti-FADD) overnight at 4°C.

-

Wash the membrane three times with washing buffer (TBST).

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with washing buffer.

d. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analyze the band intensities to determine the levels of protein expression and cleavage.

hERG K+ Channel Inhibition Analysis using Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.

a. Cell Preparation:

-

Use a cell line stably or transiently expressing hERG channels (e.g., HEK 293 cells).[5]

-

Culture the cells on glass coverslips.

b. Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 137 NaCl, 4.0 KCl, 1.0 MgCl2, 1.8 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).[5]

-

Use borosilicate glass pipettes filled with an internal solution containing (in mM): 130 K-aspartate, 5.0 MgCl2, 5 EGTA, 4 ATP, 10 HEPES (pH adjusted to 7.2 with KOH).[5]

-

Establish a whole-cell recording configuration.

-

Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current. For example, depolarize to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a step to -120 mV to record the tail current.[5]

c. Drug Application and Data Analysis:

-

Prepare this compound stock solutions (e.g., 10 mM in DMSO) and dilute to the desired final concentrations in the external solution on the day of the experiment.[5]

-

Apply different concentrations of this compound to the cells via the perfusion system.

-

Record the hERG currents before and after drug application.

-

Measure the peak tail current amplitude to assess the extent of channel inhibition.

-

Construct concentration-response curves and calculate the IC50 value for this compound-induced hERG channel block.

Gene Expression Profiling using cDNA Microarray Analysis

cDNA microarrays allow for the simultaneous analysis of the expression levels of thousands of genes in response to a drug treatment.

a. Cell Culture and RNA Extraction:

-

Culture cells (e.g., LNCaP prostate cancer cells) and treat with this compound (e.g., for 8 and 24 hours) and a vehicle control.[15]

-

Isolate total RNA from the cells using a suitable method (e.g., Trizol reagent).

-

Assess the quality and quantity of the extracted RNA.

b. cDNA Synthesis and Labeling:

-

Synthesize complementary DNA (cDNA) from the total RNA using reverse transcriptase.

-

Label the cDNA from the this compound-treated and control samples with different fluorescent dyes (e.g., Cy3 and Cy5).

c. Microarray Hybridization and Scanning:

-

Combine the labeled cDNA samples and hybridize them to a cDNA microarray slide containing thousands of gene-specific probes.

-

Wash the slide to remove unbound cDNA.

-

Scan the microarray slide using a laser scanner to detect the fluorescence signals from both dyes.

d. Data Analysis:

-

Quantify the fluorescence intensity for each spot on the microarray.

-

Normalize the data to account for experimental variations.

-

Calculate the ratio of the fluorescence intensities (Cy5/Cy3) for each gene to determine the change in gene expression in response to this compound treatment.

-

Identify genes that are significantly up- or down-regulated.

Competitive Radioligand Binding Assay to Confirm α1-Adrenoceptor Independence

This assay is crucial to demonstrate that the observed effects of this compound are not mediated by its interaction with α1-adrenoceptors.

a. Membrane Preparation:

-

Prepare membrane fractions from cells or tissues that express α1-adrenoceptors.

-

Determine the protein concentration of the membrane preparation.

b. Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled α1-adrenoceptor antagonist (e.g., [3H]-prazosin).[16]

-

Add increasing concentrations of unlabeled this compound or other competing ligands.

-

Include a control for non-specific binding by adding a high concentration of an unlabeled α1-adrenoceptor antagonist.

-

Incubate the mixture to allow binding to reach equilibrium.

c. Separation and Counting:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

d. Data Analysis:

-

Calculate the specific binding at each concentration of the competing ligand.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value for this compound and calculate its binding affinity (Ki) for the α1-adrenoceptor. This data can then be compared to the concentrations at which non-α1-mediated effects are observed.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

Caption: this compound's non-alpha-1 signaling pathways.

Caption: Experimental workflow for the TUNEL assay.

Caption: General workflow for Western blot analysis.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound's pharmacological profile is more complex than its classification as a simple α1-adrenoceptor antagonist would suggest. Its ability to interact with a variety of other molecular targets, leading to significant cellular responses such as apoptosis and inhibition of key signaling pathways, opens up new avenues for research and potential therapeutic applications. For drug development professionals, understanding these off-target effects is critical for both safety assessment and the exploration of novel indications for this compound and its derivatives. The detailed experimental protocols provided herein offer a practical framework for researchers to further investigate these fascinating and clinically relevant molecular interactions. This deeper understanding of this compound's mechanism of action will undoubtedly contribute to the development of more targeted and effective therapies in the future.

References

- 1. This compound (Cardura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. This compound induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. auajournals.org [auajournals.org]

- 5. This compound induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antihypertension drug this compound suppresses JAK/STATs phosphorylation and enhances the effects of IFN-α/γ-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antihypertension drug this compound inhibits tumor growth and angiogenesis by decreasing VEGFR-2/Akt/mTOR signaling and VEGF and HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. This compound induces apoptosis of benign and malignant prostate cells via a death receptor-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Novel anti-inflammatory effects of this compound in rodent models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. This compound induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, this compound and prazosin in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

Doxazosin's Cellular Impact: A Technical Examination of Cardiomyocyte Apoptosis

For Immediate Release

This in-depth technical guide explores the cellular and molecular mechanisms by which the α1-adrenoceptor antagonist, Doxazosin, induces apoptosis in cardiomyocytes. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research and pharmacology. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying signaling pathways.

Executive Summary

This compound, a quinazoline-based compound, is widely recognized for its use in treating hypertension and benign prostatic hyperplasia through the blockade of α1-adrenergic receptors.[1] However, emerging evidence has illuminated a distinct, off-target effect: the induction of apoptosis in various cell types, including cardiomyocytes.[2][3] This pro-apoptotic activity is notably independent of its α1-adrenoceptor antagonism.[3][4][5] The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) highlighted a greater risk of heart failure in patients treated with this compound compared to diuretics, suggesting potential cardiotoxic effects.[2][6] This guide delves into the cellular mechanisms that may contribute to these clinical observations, focusing on the signaling cascades and cellular changes that culminate in cardiomyocyte apoptosis.

Quantitative Analysis of this compound-Induced Cardiomyocyte Apoptosis

The pro-apoptotic effect of this compound on cardiomyocytes is both dose- and time-dependent.[3][7] The following tables summarize quantitative data from key studies, providing a comparative overview of this compound's impact on cardiomyocyte viability and apoptosis.

Table 1: Dose-Dependent Effect of this compound on HL-1 Cardiomyocyte Apoptosis (48-hour treatment)

| This compound Concentration (µM) | Apoptotic Cells (%) | Cell Viability (%) | Data Source(s) |

| 0 (Control) | ~2 | 100 | [3][6] |

| 0.1 | ~5 | Not Reported | [3] |

| 1 | ~10 | ~90 | [3][6] |

| 10 | ~25 | ~60 | [3][6] |

| 25 | Not Reported | ~45 | [6] |

| 40 | ~40 | Not Reported | [3] |

| 50 | Not Reported | ~40 | [6] |

Table 2: Time-Dependent Effect of this compound (40 µM) on HL-1 Cardiomyocyte Apoptosis

| Treatment Duration (hours) | Apoptotic Cells (%) | Data Source(s) |

| 0 (Control) | ~2 | [3] |

| 12 | ~15 | [3] |

| 48 | ~40 | [3] |

Table 3: Effect of this compound on Caspase-3 Expression in HL-1 Cardiomyocytes (12-hour treatment)

| This compound Concentration (µM) | Relative Caspase-3 Expression (Fold Change) | Data Source(s) |

| 0 (Control) | 1.0 | [8][9] |

| 0.01 | ~1.5 | [8][9] |

| 0.1 | ~2.0 | [8][9] |

| 10 | ~2.5 | [8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound-induced cardiomyocyte apoptosis.

Cell Culture

-

HL-1 Cardiomyocytes: HL-1 cells, a cardiac muscle cell line that maintains the phenotypic characteristics of adult cardiomyocytes, are cultured in Claycomb Medium (Sigma-Aldrich) supplemented with 10% fetal bovine serum (FBS), 100 µM norepinephrine, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.[3][6] Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

-

Primary Neonatal Rat Cardiomyocytes: Ventricles from 1-2 day old Sprague-Dawley rats are minced and dissociated using a collagenase/pancreatin solution. Cardiomyocytes are enriched by pre-plating for 1-2 hours to remove fibroblasts and then plated on fibronectin-coated dishes.[6] They are cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

Primary Human Adult Cardiomyocytes: Human ventricular cardiomyocytes are obtained from explanted hearts and cultured as previously described.[3]

This compound Treatment

This compound is dissolved in a suitable solvent, such as DMSO, to prepare a stock solution. The final concentration of the solvent in the cell culture medium should be kept below 0.1% to avoid solvent-induced toxicity. Cells are treated with varying concentrations of this compound (typically ranging from 0.1 to 50 µM) for specified durations (e.g., 12, 24, or 48 hours) as indicated in the experimental design.[3][6][8][9]

Apoptosis Assays

-

Hoechst 33258 Staining for Nuclear Morphology:

-

Seed 1 x 10^4 cardiomyocytes per well in a multi-well plate.

-

After this compound treatment, incubate the cells with 1 µg/mL Hoechst 33258 dye for 45 minutes at 37°C.[3][6]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Visualize the cells using a fluorescence microscope. Apoptotic cells are identified by condensed, brightly stained, and fragmented nuclei.

-

Quantify the percentage of apoptotic cells by counting at least 500 cells from random fields.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:

-

Use a commercial in situ cell death detection kit (e.g., from Boehringer Mannheim Corp).[3][6]

-

Fix the this compound-treated cells with a formaldehyde-based solution.

-

Permeabilize the cells with a detergent-based solution.

-

Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase and fluorescein-labeled dUTP.

-

Visualize the cells under a fluorescence microscope. Green fluorescence indicates DNA fragmentation, a hallmark of apoptosis.

-

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Viability Assay:

-

Seed 1 x 10^4 cardiomyocytes per well in a 96-well plate.[6]

-

Following this compound treatment for the desired duration (e.g., 48 hours), add 0.5 mg/mL MTT to each well and incubate for 4 hours at 37°C.[6]

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 550-600 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

-

Flow Cytometry for Apoptosis Quantification:

-

Harvest this compound-treated cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer containing propidium iodide (PI).[5]

-

Analyze the cell suspension using a flow cytometer. Apoptotic cells are identified as a sub-G1 peak in the DNA content histogram.

-

Western Blotting for Caspase-3

-

Lyse this compound-treated cardiomyocytes in RIPA buffer containing protease inhibitors.[8]

-

Determine the protein concentration of the lysates using a Bradford assay.

-

Separate equal amounts of protein (e.g., 50-100 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify the band intensities using densitometry software.

Signaling Pathways in this compound-Induced Cardiomyocyte Apoptosis

This compound's pro-apoptotic effects in cardiomyocytes are mediated through signaling pathways that are independent of its α1-adrenoceptor blocking properties.[3][4][5] One proposed mechanism involves the interaction of this compound with the human ether-a-go-go-related gene (hERG) K+ channels.[6]

Proposed this compound-hERG Signaling Pathway

Binding of this compound to the hERG K+ channel is hypothesized to trigger a downstream signaling cascade that culminates in apoptosis.[6] While the precise intermediates are still under investigation, this interaction is thought to initiate an apoptotic program.

Caspase Activation Cascade

A key downstream event in this compound-induced apoptosis is the activation of caspases, a family of cysteine proteases that execute the apoptotic program. Evidence suggests the involvement of both initiator and effector caspases.[7][8]

Experimental Workflow for Assessing this compound's Pro-Apoptotic Effect

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound on cardiomyocyte apoptosis.

Conclusion

The evidence strongly indicates that this compound can induce apoptosis in cardiomyocytes through mechanisms that are independent of its primary pharmacological action as an α1-adrenoceptor antagonist. This pro-apoptotic effect is concentration- and time-dependent and involves the activation of the caspase cascade. The interaction with the hERG K+ channel has been identified as a potential initiating event. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the cardiotoxic potential of this compound and related compounds. Further elucidation of these off-target effects is crucial for understanding the full safety profile of existing drugs and for the development of new, safer cardiovascular therapeutics.

References

- 1. This compound induces apoptosis in cardiomyocytes cultured in vitro by a mechanism that is independent of alpha1-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis of cells expressing hERG K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound Stimulates Galectin-3 Expression and Collagen Synthesis in HL-1 Cardiomyocytes Independent of Protein Kinase C Pathway [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Doxazosin's In Vitro Influence on Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the in vitro effects of doxazosin, a selective α1-adrenergic receptor antagonist, on key aspects of lipid metabolism. While clinically recognized for its antihypertensive properties, in vitro studies have revealed direct cellular and molecular mechanisms by which this compound may favorably alter lipid profiles. This document summarizes the quantitative data from pivotal studies, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways.

Core Effects on Lipid Metabolism

In vitro research has demonstrated that this compound exerts its influence on lipid metabolism through several distinct mechanisms:

-

Inhibition of Cholesterol Synthesis: this compound has been shown to directly inhibit the de novo synthesis of cholesterol in various cell lines, including human hepatoma (Hep G2) cells and rabbit fibroblasts. This effect appears to be independent of the LDL receptor.[1][2]

-

Increased LDL Receptor Activity and Binding: Studies have indicated that this compound can increase the binding of low-density lipoprotein (LDL) to hepatic cells.[1][2] This is likely a compensatory response to the intracellular cholesterol depletion caused by the inhibition of cholesterol synthesis.

-

Enhanced HDL Biogenesis: this compound has been found to increase the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein involved in the reverse cholesterol transport pathway and the formation of high-density lipoprotein (HDL). This effect has been observed in the THP-1 human macrophage cell line.

-

Antioxidant Properties of Metabolites: The primary metabolites of this compound, 6- and 7-hydroxythis compound, have demonstrated significant antioxidant activity by inhibiting the oxidation of LDL in vitro.[3] This is a crucial finding, as oxidized LDL is a key player in the development of atherosclerosis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's effects on lipid metabolism.

Table 1: Effect of this compound on De Novo Cholesterol Synthesis

| Cell Line | This compound Concentration (µmol/L) | Parameter Measured | Observed Effect | Reference |

| Hep G2 | 5 - 20 | Newly Synthesized Cholesterol | Dose-related decrease | [1][2] |

| Hep G2 | 5 - 20 | Newly Synthesized Cholesterol Ester | Dose-related decrease | [1][2] |

| Rabbit Fibroblasts (LDL Receptor Negative) | Increasing Concentrations | De Novo Cholesterol Synthesis | Marked reduction | [1][2] |

Table 2: Effect of this compound on LDL Binding

| Cell Line | This compound Concentration (µmol/L) | Parameter Measured | Observed Effect | Reference |

| Hepatic Cells | 5 - 20 | LDL Binding | Dose-related increase | [1][2] |

Table 3: Effect of this compound Metabolites on LDL Oxidation

| Metabolite | Concentration (µM) | Assay | Observed Effect | Reference |

| 6-hydroxythis compound | 5 | Cu²⁺-induced conjugated diene formation in LDL | Significant reduction (to 28% of tmax of control) | [3] |

| 7-hydroxythis compound | 5 | Cu²⁺-induced conjugated diene formation in LDL | Significant reduction (to 28% of tmax of control) | [3] |

| 6-hydroxythis compound | 10 | Human mononuclear cell-mediated LDL oxidation (lipid peroxides) | Significant reduction (to 10% of control) | [3] |

| 7-hydroxythis compound | 10 | Human mononuclear cell-mediated LDL oxidation (lipid peroxides) | Significant reduction (to 10% of control) | [3] |

| 6-hydroxythis compound | 10 | Human mononuclear cell-mediated LDL oxidation (relative electrophoretic mobility) | Significant reduction (to 6% of control) | [3] |

| 7-hydroxythis compound | 10 | Human mononuclear cell-mediated LDL oxidation (relative electrophoretic mobility) | Significant reduction (to 6% of control) | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

De Novo Cholesterol Synthesis Assay

Objective: To quantify the rate of new cholesterol synthesis in cultured cells treated with this compound.

Principle: This method utilizes a stable isotope tracer, deuterium from deuterium-enriched water (D₂O), which is incorporated into newly synthesized cholesterol. The amount of deuterium-enriched cholesterol is then measured by gas chromatography-mass spectrometry (GC-MS).

Protocol:

-

Cell Culture: Plate Hep G2 cells or rabbit fibroblasts in appropriate culture dishes and grow to near confluence.

-

This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µmol/L) in a culture medium containing a known enrichment of D₂O for a specified period (e.g., 24 hours).

-

Lipid Extraction: After incubation, wash the cells with phosphate-buffered saline (PBS) and extract the total lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Saponification: Saponify the lipid extract to release free cholesterol from its esterified form.

-

Derivatization: Convert the cholesterol to a volatile derivative (e.g., trimethylsilyl ether) for GC-MS analysis.

-

GC-MS Analysis: Analyze the derivatized samples using GC-MS to separate cholesterol from other lipids and to measure the abundance of deuterium-enriched cholesterol.

-

Data Analysis: Calculate the rate of de novo cholesterol synthesis based on the incorporation of deuterium into cholesterol relative to the enrichment of the D₂O in the culture medium.

LDL Binding Assay

Objective: To determine the effect of this compound on the binding of LDL to its receptor on the surface of cultured cells.

Principle: This assay uses radiolabeled LDL (¹²⁵I-LDL) to quantify the number of LDL particles that bind to the cell surface receptors.

Protocol:

-

LDL Isolation and Labeling: Isolate LDL from human plasma by ultracentrifugation and label it with ¹²⁵I using a standard method (e.g., the iodine monochloride method).

-

Cell Culture: Culture human fibroblasts or other suitable cell types in multi-well plates.

-

Pre-incubation with this compound: Pre-incubate the cells with different concentrations of this compound for a defined period to allow for any changes in receptor expression.

-

Binding Incubation: At 4°C (to prevent internalization), incubate the cells with ¹²⁵I-LDL in the presence of this compound. Include a set of wells with a large excess of unlabeled LDL to determine non-specific binding.

-

Washing: After incubation, wash the cells extensively with cold PBS to remove unbound ¹²⁵I-LDL.

-

Cell Lysis and Radioactivity Measurement: Lyse the cells and measure the amount of cell-associated radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Express the results as the amount of ¹²⁵I-LDL bound per milligram of cell protein.

ABCA1-Mediated Cholesterol Efflux Assay

Objective: To assess the ability of this compound to promote the efflux of cholesterol from macrophages to an acceptor molecule like apolipoprotein A-I (apoA-I).

Principle: Cells are first loaded with radiolabeled cholesterol ([³H]-cholesterol). After treatment with this compound, the amount of radiolabeled cholesterol that is transported out of the cells and into the medium containing apoA-I is measured.

Protocol:

-

Cell Differentiation and Labeling: Differentiate THP-1 monocytes into macrophages using phorbol 12-myristate 13-acetate (PMA). Label the macrophages by incubating them with a medium containing [³H]-cholesterol.

-

This compound Treatment: Treat the labeled macrophages with various concentrations of this compound for a specified time.

-

Efflux Period: Replace the medium with a serum-free medium containing apoA-I as the cholesterol acceptor and incubate for a defined period (e.g., 4-6 hours).

-

Sample Collection: Collect the culture medium and lyse the cells.

-

Scintillation Counting: Measure the radioactivity in both the medium and the cell lysate using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of cholesterol efflux as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate), multiplied by 100.

LDL Oxidation Assay

Objective: To evaluate the antioxidant potential of this compound metabolites against LDL oxidation.

Principle: LDL oxidation is induced in vitro using a pro-oxidant, such as copper ions (Cu²⁺). The formation of conjugated dienes, an early marker of lipid peroxidation, is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

Protocol:

-

LDL Isolation: Isolate human LDL from plasma.

-

Incubation with Metabolites: Incubate the isolated LDL with various concentrations of 6-hydroxythis compound or 7-hydroxythis compound.

-

Initiation of Oxidation: Initiate LDL oxidation by adding a solution of copper sulfate (CuSO₄).

-

Spectrophotometric Monitoring: Continuously monitor the change in absorbance at 234 nm at a constant temperature (e.g., 37°C).

-

Data Analysis: Determine the lag phase, which represents the time required for the initiation of rapid lipid peroxidation. A longer lag phase indicates greater resistance to oxidation. The rate of oxidation can also be calculated from the slope of the propagation phase.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced HDL Biogenesis

The following diagram illustrates the proposed signaling cascade by which this compound enhances ABCA1 expression and subsequent cholesterol efflux in macrophages.

References

- 1. A rapid method for measurement of the susceptibility to oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound increases low density lipoprotein receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of low density lipoprotein oxidation in vitro by the 6- and 7-hydroxy-metabolites of this compound, an alpha 1-adrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Doxazosin in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Doxazosin, a selective alpha-1 adrenergic receptor antagonist, with a specific focus on its effects in rodent models. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in its mechanism of action.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

This compound is a quinazoline derivative that functions as a competitive antagonist at postsynaptic alpha-1 adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle of blood vessels.[2] The binding of endogenous catecholamines, such as norepinephrine, to these receptors triggers a signaling cascade that results in vasoconstriction and an increase in blood pressure.[2] this compound competitively blocks this interaction, leading to vasodilation of both arterioles and veins.[1] This reduction in peripheral vascular resistance is the primary mechanism behind its antihypertensive effect.[1]

Downstream Signaling Pathway

The canonical signaling pathway following alpha-1 adrenergic receptor activation involves the Gq/11 family of G-proteins. Upon agonist binding, the receptor activates Gq/11, which in turn stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ along with DAG, activates Protein Kinase C (PKC), ultimately resulting in smooth muscle contraction. This compound, by blocking the initial receptor activation, inhibits this entire cascade.

Effects on Blood Pressure and Heart Rate in Rodent Models

This compound has been extensively studied in various rodent models, demonstrating its efficacy in lowering blood pressure. The following tables summarize the quantitative effects observed in these studies.

Spontaneously Hypertensive Rats (SHR)

| Dose and Administration | Duration | Effect on Blood Pressure | Effect on Heart Rate | Reference |

| 10 mg/kg/day (oral) | 15 days | Prevented impaired vasodilatory response to SNP. | Not reported | [3] |

| 30 mg/kg/day (in food) | 4 weeks | Significantly reduced mean arterial pressure. | Not reported | [4] |

Normotensive Rats (Sprague-Dawley)

| Dose and Administration | Duration | Effect on Blood Pressure | Effect on Heart Rate | Reference |

| 8 mg/kg (single oral dose) | 4 hours post-dose | SBP decreased by 11.9%. DBP and MBP not significantly affected. | Not significantly affected. | [2][5] |

| 8 mg/kg/day (oral) | 12 weeks | Maximal decrease of 29.3% in SBP. Significant decreases in DBP and MBP. | Not significantly affected. | [2][5] |

Experimental Protocols in Rodent Studies

Standardized experimental protocols are crucial for the reliable assessment of this compound's pharmacodynamics. Below are detailed methodologies for key experiments.

Animal Models

-

Spontaneously Hypertensive Rat (SHR): A commonly used genetic model of hypertension.

-

Wistar-Kyoto (WKY) Rats: The normotensive control strain for SHR.

-

Sprague-Dawley (SD) Rats: A common outbred strain of normotensive rats.

Drug Administration

-

Oral Gavage: this compound is often dissolved in a vehicle such as a 10% sucrose solution to improve palatability and administered directly into the stomach using a gavage needle. The recommended volume for rats is up to 5 mL/kg.

-

In Drinking Water/Food: For long-term studies, this compound can be mixed with the animal's drinking water or food.

-

Subcutaneous Injection: this compound can be administered subcutaneously, typically in a volume of up to 5 mL/kg for rats.

Blood Pressure Measurement

-

Tail-Cuff Method (Non-invasive): This is a widely used technique for measuring blood pressure in conscious rodents.

-

Acclimatization: The rat is placed in a restrainer for a period of time before measurement to minimize stress-induced blood pressure fluctuations.

-

Warming: The tail is gently warmed to increase blood flow and improve signal detection.

-

Cuff Inflation/Deflation: An occlusion cuff is placed at the base of the tail and inflated to occlude blood flow. The pressure is then slowly released, and a sensor detects the return of blood flow, allowing for the determination of systolic and diastolic blood pressure. Volume Pressure Recording (VPR) is a common technology used in modern tail-cuff systems.

-

Beyond Alpha-1 Blockade: Additional Signaling Effects

Recent research suggests that this compound may exert effects that are independent of its alpha-1 adrenergic receptor antagonism, particularly in vascular smooth muscle cells (VSMCs).

-

Inhibition of VSMC Proliferation and Migration: Studies have shown that this compound can inhibit the proliferation and migration of human VSMCs stimulated by various growth factors. This effect appears to be unrelated to alpha-1 receptor blockade, as it was observed in cells pre-treated with an irreversible alpha-1 antagonist and in cells that do not express alpha-1 receptors.

-

Influence on Other Signaling Pathways: Some evidence suggests that this compound can modulate other signaling pathways, such as the VEGFR-2/Akt/mTOR and JAK/STAT pathways. However, the direct relevance of these findings to the cardiovascular effects of this compound in rodent models requires further investigation.

Conclusion

In rodent models, this compound effectively lowers blood pressure primarily through the competitive antagonism of alpha-1 adrenergic receptors, leading to vasodilation. Its pharmacodynamic profile has been well-characterized, with quantifiable effects on systolic, diastolic, and mean arterial pressure. The experimental protocols for studying this compound in rodents are well-established, with the tail-cuff method for blood pressure measurement and oral gavage for administration being common practice. Emerging evidence suggests that this compound may also have cellular effects independent of its primary mechanism of action, opening avenues for further research into its broader therapeutic potential. This guide provides a foundational understanding for researchers and professionals involved in the development and study of cardiovascular drugs.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [this compound and soluble guanylate cyclase in a rat model of hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on blood flow and mRNA expression of nitric oxide synthase in the spontaneously hypertensive rat genitourinary tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits proliferation and migration of human vascular smooth-muscle cells independent of alpha1-adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxazosin's Neuroprotective Potential: A Technical Guide to Preclinical Evidence